Product packaging for Denufosol(Cat. No.:CAS No. 211448-85-0)

Denufosol

Cat. No.: B1242441
CAS No.: 211448-85-0
M. Wt: 773.3 g/mol
InChI Key: FPNPSEMJLALQSA-MIYUEGBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Denufosol is an investigational nucleotide agonist that selectively targets the P2Y2 receptor. Its primary research application has been in the study of cystic fibrosis (CF) and respiratory physiology. The compound's mechanism of action is designed to enhance innate mucosal hydration and mucociliary clearance in the airways. It acts by bypassing the defective CFTR chloride channel characteristic of CF, instead activating an alternative chloride channel pathway. This activation results in increased chloride secretion, inhibition of sodium absorption, and enhanced cilia beat frequency, which collectively work to hydrate the airway surface liquid and facilitate mucus clearance . In clinical development, this compound was formulated as an inhaled agent for direct delivery to the lungs, with studies indicating that high local concentrations could be achieved with minimal systemic exposure . Although Phase 3 clinical trials for CF were ultimately terminated, this compound remains a valuable tool for scientists studying P2Y2 receptor pharmacology, ion transport mechanisms in epithelial tissues, and potential therapeutic strategies for obstructive lung diseases . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N5O21P4 B1242441 Denufosol CAS No. 211448-85-0

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease.

CAS No.

211448-85-0

Molecular Formula

C18H27N5O21P4

Molecular Weight

773.3 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI Key

FPNPSEMJLALQSA-MIYUEGBISA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Other CAS No.

211448-85-0

Synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Origin of Product

United States

Molecular and Biochemical Characteristics of Denufosol

Structural Classification as a Dinucleoside Tetraphosphate (B8577671)

Denufosol is structurally defined as a dinucleoside tetraphosphate. wikipedia.org This classification indicates that the molecule is composed of two nucleoside moieties linked by a chain of four phosphate (B84403) groups. wikipedia.orgmdpi.com Specifically, this compound consists of deoxycytidine and uridine (B1682114), connected at their 5′-positions through this polyphosphate chain. wikipedia.orgmdpi.com The compound is typically used in the form of its tetrasodium (B8768297) salt. wikipedia.org

Dinucleoside polyphosphates (NpnN'), where 'N' and 'N'' represent nucleosides and 'n' is the number of phosphate groups, are endogenous molecules found across various life forms. mdpi.comnih.govnih.gov They play diverse roles in biological processes, including cell signaling and regulation. mdpi.comnih.govnih.govfrontiersin.org The general structure involves two nucleosides linked at their 5′-positions by a bridge of phosphate groups. mdpi.com this compound fits this structural paradigm with its deoxycytidine and uridine components linked by a chain of four phosphates. wikipedia.orgmdpi.com

The molecular formula of this compound is C18H27N5O21P4, and its molecular weight is approximately 773.32 g/mol . wikipedia.orgzhanggroup.orguni.lugpcrdb.orgncats.ioebi.ac.uk The tetrasodium salt form has a molecular formula of C18H23N5O21P4.4Na and a molecular weight of approximately 861.25 g/mol . fda.gov

Here is a summary of this compound's basic chemical properties:

PropertyValueSource
Molecular FormulaC18H27N5O21P4 wikipedia.orgzhanggroup.orguni.luncats.ioebi.ac.uk
Molecular Weight773.323 g/mol wikipedia.orgzhanggroup.orggpcrdb.orgncats.ioebi.ac.uk
PubChem CID9875516 wikipedia.orgzhanggroup.orguni.lunih.gov
CAS Number211448-85-0 wikipedia.orgnih.gov

Comparative Analysis of Related Nucleotide Analogues and Their Stability

Dinucleoside polyphosphates, including dinucleoside tetraphosphates like this compound, are generally considered more stable than nucleoside 5′-polyphosphates. researchgate.net This increased stability is a significant factor in their potential as therapeutic agents.

Naturally occurring dinucleoside tetraphosphates, such as diadenosine tetraphosphate (Ap4A) and Up4U, are known to act as agonists for P2Y2 receptors. mdpi.comnih.gov this compound is also a selective agonist at the P2Y2 subtype of purinergic receptors. atsjournals.orgwikipedia.orgncats.iodrugbank.comnih.gov

Compared to earlier P2Y2 agonists that were metabolically unstable, this compound was developed to possess enhanced metabolic stability. atsjournals.orgnih.govrroij.com Research indicated that this compound is metabolically more stable than previously tested P2Y2 agonists, with reported differences in stability ranging from 6-fold to 50-fold. atsjournals.org This improved stability contributes to potentially longer-lasting effects in target tissues, such as the airways. atsjournals.org

Studies comparing the stability of nucleotide analogues highlight the variability in their degradation rates. For instance, an analogue denoted as SK4A demonstrated significantly higher stability compared to ATP in blood serum, with a half-life of 40 hours for SK4A versus 4.5 hours for ATP. oup.com Similarly, a modified UDP analogue showed improved stability against hydrolysis by nucleotide pyrophosphatases and in blood serum compared to UDP. researchgate.net While these examples involve different types of nucleotide analogues, they illustrate the importance of structural modifications in influencing metabolic stability, a principle relevant to the design and properties of this compound.

The enhanced metabolic stability of this compound contributes to its pharmacological profile, allowing it to exert its effects, such as stimulating chloride secretion and inhibiting sodium absorption, for a potentially longer duration in the targeted environment. atsjournals.orgncats.iodrugbank.comnih.gov This stability was a key factor in its investigation as a potential therapy. rroij.com

Mechanisms of Action and Cellular Pharmacology of Denufosol

Purinergic Receptor Agonism and Selectivity

Denufosol functions as an agonist of purinergic receptors, a class of G protein-coupled receptors that are activated by nucleotides like ATP and UTP. researchgate.netdrugbank.com

Selective P2Y2 Receptor Interaction and Binding Dynamics

This compound is described as a selective agonist of the P2Y2 receptor subtype. researchgate.netdrugbank.comatsjournals.orgatsjournals.orgtandfonline.com The P2Y2 receptor is abundant on the luminal surface of polarized epithelia lining bronchial surfaces. atsjournals.orgatsjournals.org Activation of the P2Y2 receptor by this compound triggers downstream signaling cascades. drugbank.com

Comparative Potency with Endogenous Ligands (e.g., UTP, ATP)

The pharmacologic profile of this compound has been noted to parallel that of UTP. drugbank.comatsjournals.orgatsjournals.org UTP and ATP are endogenous ligands for the P2Y2 receptor. drugbank.comguidetopharmacology.org Studies have compared the potency of this compound to these endogenous nucleotides in activating P2Y2 receptors and eliciting downstream effects. This compound is reported to be metabolically more stable than previously tested P2Y2 agonists, including UTP, which may contribute to longer-lasting effects. atsjournals.orgatsjournals.org

Modulation of Ion Channels

A key aspect of this compound's mechanism is its influence on ion channels critical for epithelial fluid transport.

Activation of Calcium-Activated Chloride Channels (CaCCs), including TMEM16A

This compound stimulates chloride secretion by activating calcium-activated chloride channels (CaCCs). tandfonline.commdpi.comersnet.orgnih.goversnet.orgnih.govmdpi.comopenaccessjournals.com This effect is mediated through the activation of P2Y2 receptors, which leads to an increase in intracellular calcium levels. mdpi.comnih.gov TMEM16A (also known as ANO1) has been identified as a key calcium-activated chloride channel. nih.govopenaccessjournals.comnih.govsci-hub.se Activation of TMEM16A by this compound is thought to enhance fluid secretion. nih.govfrontiersin.org However, studies have also suggested that while this compound activates TMEM16A, the clinical benefit in CF patients was not demonstrated, potentially due to factors including its short half-life and the complexity of TMEM16A's roles, which may include promoting mucus secretion. mdpi.comnih.govfrontiersin.orgresearchgate.net

Inhibition of Epithelial Sodium Channels (ENaC)

In addition to activating chloride secretion, this compound has also been shown to inhibit epithelial sodium channels (ENaC). researchgate.netdrugbank.comatsjournals.orgtandfonline.comersnet.orgnih.goversnet.orgmdpi.comnih.govfrontiersin.orgrroij.comatsjournals.org ENaC is responsible for sodium absorption across the epithelium, and its inhibition by this compound is believed to further contribute to increased airway surface liquid hydration by reducing fluid reabsorption. ersnet.orgnih.goversnet.orgnih.gov This provides a non-CFTR mechanism for improving airway surface liquid. atsjournals.orgrroij.com

Impact on Epithelial Cell Functions

Regulation of Airway Surface Liquid (ASL) Hydration and Volume

A primary impact of this compound is the regulation of ASL hydration and volume. drugbank.comwikipedia.orgnih.govatsjournals.orgnih.govncl.ac.ukresearchgate.netatsjournals.orgresearchgate.netnih.govesiason.orgzhanggroup.orguni.lunih.govpnas.orgucalgary.canih.govnih.gov By activating P2Y2 receptors, this compound stimulates the opening of calcium-activated chloride channels (CaCCs), leading to an increase in chloride secretion into the airway lumen. atsjournals.orgmdpi.com This increased anion secretion creates an osmotic gradient that drives water movement into the ASL, thereby increasing its volume and hydration. drugbank.comwikipedia.orgnih.govatsjournals.orgatsjournals.orgpnas.org In conditions like cystic fibrosis, where CFTR-mediated chloride transport is defective, activating alternative chloride channels like TMEM16A via P2Y2 agonists offers a CFTR-independent mechanism to enhance fluid secretion and rehydrate the ASL. wikipedia.orgnih.govatsjournals.orgresearchgate.netmdpi.comnih.govatsjournals.orgresearchgate.netnih.govesiason.orgucalgary.canih.gov Furthermore, P2Y2 receptor activation can also inhibit epithelial sodium absorption, which further contributes to maintaining ASL volume by reducing fluid removal from the airway surface. drugbank.comwikipedia.orgnih.govatsjournals.orgatsjournals.orgresearchgate.netnih.govesiason.orgnih.gov Studies have shown that this compound can restore ASL height in simulated CF airway surfaces. pnas.org

Data from a mathematical model simulating continuous low-dose this compound administration showed a modest increase in ASL height in normal epithelial cells and restoration of ASL height in simulated CF epithelial cells. pnas.org

Enhancement of Ciliary Beat Frequency

This compound has been shown to enhance the ciliary beat frequency (CBF) of airway epithelial cells. nih.govatsjournals.orgresearchgate.netnih.govesiason.orgzhanggroup.orgpnas.orgnih.govnih.gov Motile cilia on the surface of airway epithelial cells are responsible for propelling the mucus layer and trapped particles out of the airways. Efficient mucociliary clearance relies on coordinated and robust ciliary beating. Activation of P2Y2 receptors and the resulting increase in intracellular calcium can directly or indirectly influence the machinery responsible for ciliary movement, leading to an increased beat frequency. biorxiv.org This effect, in conjunction with increased ASL hydration, facilitates the efficient movement of mucus, contributing to improved airway clearance. nih.govatsjournals.orgnih.govesiason.org

Stimulation of Mucin Secretion

Stimulation of P2Y2 receptors by this compound can also lead to the stimulation of mucin secretion from goblet cells and submucosal glands in the airways. nih.govresearchgate.netzhanggroup.orgnih.gov Mucins are the primary protein components of mucus, and their proper secretion is essential for forming a protective and transportable mucus layer. The increase in intracellular calcium following P2Y2 activation is a known trigger for exocytosis, the process by which mucin granules fuse with the cell membrane and release their contents into the airway lumen. nih.gov While increased mucin secretion is a normal protective response, dysregulation can contribute to mucus plugging in diseases like CF. mdpi.comnih.gov However, in the context of enhanced ASL hydration and ciliary function, stimulated mucin secretion is intended to contribute to effective mucociliary clearance. drugbank.comnih.govatsjournals.org

Epithelial Cell FunctionEffect of this compoundUnderlying Mechanism
Airway Surface Liquid (ASL) HydrationIncreased volume and hydrationActivation of CaCCs (TMEM16A) and inhibition of Na+ absorption via P2Y2 receptor. drugbank.comwikipedia.orgnih.govatsjournals.orgmdpi.comatsjournals.orgpnas.org
Ciliary Beat Frequency (CBF)Enhanced frequencyInfluence on ciliary machinery, potentially via increased intracellular calcium. nih.govatsjournals.orgbiorxiv.orgresearchgate.netnih.govesiason.orgpnas.org
Mucin SecretionStimulation of release from goblet cells and submucosal glands.Calcium-dependent exocytosis triggered by P2Y2 activation. nih.govnih.govresearchgate.netzhanggroup.orgnih.gov

Preclinical Investigations and Model Systems for Denufosol Research

In Vitro Studies using Cultured Epithelial Cells

In vitro studies employing cultured epithelial cells have been instrumental in characterizing the cellular mechanisms by which denufosol influences ion and fluid transport. These models allow for controlled environments to assess the direct effects of this compound on epithelial cell function.

Primary and Immortalized Airway Epithelial Cell Models

Primary and immortalized airway epithelial cell models have been widely used to study the effects of this compound on respiratory epithelia. These models mimic the cellular environment of the airways, which are significantly impacted in diseases like CF. Studies have shown that this compound, as a P2Y2 receptor agonist, stimulates chloride and liquid secretions on the epithelial cell surface. drugbank.com This action is particularly relevant in CF, where the function of the CF transmembrane conductance regulator (CFTR) chloride channel is defective. This compound's ability to activate an alternative, non-CFTR regulated chloride-secreting channel provides a genotype-independent mechanism for potentially improving airway surface hydration. rroij.com Furthermore, this compound has been shown to stimulate mucin secretion from these cells. drugbank.com

Research using cultured human airway epithelial cells, both normal and those exhibiting CF characteristics, has helped to build mathematical models describing the dynamic coupling of ion and water transport to extracellular purinergic signaling. pnas.orgpnas.org These models, trained with experimental data from these cell cultures, have accurately predicted airway surface liquid (ASL) height under basal conditions and the collapse of surface hydration in CF. pnas.orgpnas.org They also suggest that delivering nucleotide receptor agonists like this compound could be a therapeutic strategy to rehydrate the ASL in CF airways. pnas.org

Assessment of Ion Fluxes and Fluid Transport in vitro

A key aspect of in vitro research has been the assessment of ion fluxes and fluid transport across cultured epithelial monolayers. This compound's mechanism involves activating an alternative chloride ion channel and inhibiting epithelial sodium absorption. drugbank.comatsjournals.org This dual action promotes the movement of salt and water to the surface of the airways, thereby enhancing hydration. drugbank.com

Studies have demonstrated that this compound increases chloride secretion through a calcium-activated chloride channel (CaCC) and inhibits sodium absorption via the epithelial sodium channel (ENaC). atsjournals.org These integrated actions contribute to enhanced airway hydration. atsjournals.org The pharmacologic profile of this compound parallels that of UTP, leading to increased chloride and water secretion, increased cilia beat frequency, and increased mucin release. drugbank.com

Mathematical modeling based on experimental measurements from cultured human airway epithelial cells has provided insights into the impact of this compound on ASL. royalsocietypublishing.org For instance, a model proposed by Sandefur et al. suggested that this compound activates P2Y2 receptors, leading to a decrease in PI(4,5)P2 concentration and subsequent activation of CFTR-dependent and -independent secretion. royalsocietypublishing.org The model predicted that this compound addition would increase CFTR-independent ASL influx. royalsocietypublishing.org

Animal Models in Mechanistic and Physiological Studies

Animal models have been crucial for investigating the mechanistic and physiological effects of this compound in a more complex, integrated biological system. These models allow for the assessment of this compound's impact on organ-level function, such as mucociliary clearance and retinal fluid dynamics.

Pulmonary Animal Models for Airway Physiology and Mucociliary Clearance

Pulmonary animal models have been extensively used to evaluate this compound's effects on airway physiology and mucociliary clearance (MCC). MCC is a primary defense mechanism in the lungs, and its impairment is a hallmark of diseases like CF. This compound has been shown to enhance ciliary beat frequency and increase mucociliary clearance in animal models, including those with impaired MCC. rroij.comnih.gov

In animal models, this compound demonstrated a substantial improvement in ciliary clearance of mucus. rroij.com Studies using sheep models, for example, observed increased tracheal mucosal velocity for up to 8 hours after a single inhalative administration of this compound, suggesting long-lasting effects. atsjournals.org Preclinical research in these models suggests that this compound can inhibit sodium absorption, restore chloride conductance, and rehydrate the CF airway surface, leading to the normalization of airway surface liquid and enhancement of lung clearance. nih.gov

Ocular Animal Models for Retinal Fluid Dynamics

Beyond respiratory applications, this compound was also investigated for its potential in treating retinal detachment and other retinal diseases. rroij.comwikipedia.org Ocular animal models have been utilized to study its effects on retinal fluid dynamics. Research indicated that this compound, as a P2Y2 receptor agonist, could stimulate retinal pigment epithelium (RPE) fluid transport in vitro and promote retinal reattachment in rat models. drugbank.com Studies in adult rabbits also examined the effect of this compound on experimental retinal detachment and electroretinogram. drugbank.com Another P2Y2 receptor agonist, diquafosol, has been shown in animal studies to act as an agonist of the P2Y2 receptor in the conjunctiva, stimulating fluid and chloride ion secretion. researchgate.net While these studies often focus on related compounds or the P2Y2 receptor in general, they highlight the relevance of P2Y2 agonism, the mechanism of this compound, in modulating fluid dynamics in ocular tissues.

Genetically Modified Animal Models for Studying Specific Ion Channel Dysfunctions

Genetically modified animal models, particularly those designed to mimic aspects of CF by exhibiting ion channel dysfunctions, have provided valuable insights into this compound's potential. Models such as CFTR-knockout mice or transgenic mice overexpressing ENaC have been used to study the impact of altered ion transport on airway hydration and MCC. physiology.orgmdpi.com

While the search results specifically mention the use of CFTR-knockout mice to study the effect of spiperone (B1681076) (another compound that activates CaCCs) on chloride secretion physiology.org, these models are relevant to this compound research because they exhibit the underlying ion transport defects that this compound is designed to address. Studies in CFTR-deficient pigs and ferrets, which develop spontaneous CF-like lung diseases, have also contributed to the understanding of ion transport alterations in CF, although the relative contributions of CFTR versus ENaC mediated transport in these models have been debated. ersnet.org The use of such genetically modified models allows researchers to study the effects of interventions like this compound in the context of specific ion channel dysfunctions that are central to diseases targeted by the compound.

Here is a table summarizing some key findings from preclinical studies:

Model SystemType of StudyKey Findings Related to this compound or P2Y2 AgonismSource
Cultured Airway Epithelial CellsIn VitroStimulates chloride and liquid secretion; Inhibits sodium absorption; Stimulates mucin secretion; Activates alternative chloride channel. drugbank.comatsjournals.org
Cultured Human Airway Epithelial Cells (Normal/CF)In Vitro (Modeling)Data used to train mathematical models predicting ASL height and suggesting nucleotide receptor agonists can rehydrate ASL. pnas.orgpnas.org
Pulmonary Animal ModelsIn VivoEnhances ciliary beat frequency; Increases mucociliary clearance; Improves ciliary clearance of mucus. rroij.comnih.gov
Sheep ModelIn Vivo (Pulmonary)Increased tracheal mucosal velocity observed for up to 8 hours after administration. atsjournals.org
Rat ModelIn Vivo (Ocular)Stimulates RPE fluid transport in vitro; Promotes retinal reattachment. drugbank.com
Rabbit ModelIn Vivo (Ocular)Effect on experimental retinal detachment and electroretinogram examined. drugbank.com
CFTR-knockout MiceIn Vivo (Genetically Modified)Relevant model for studying ion transport defects targeted by this compound (used in studies of compounds with similar mechanisms like spiperone). physiology.org

Assessment of Metabolic Degradation in Biological Matrices

This compound (PubChem CID: 135408150) was developed as a synthetic analog of uridine-5' triphosphate (UTP), specifically designed with enhanced resistance to enzymatic degradation compared to the naturally occurring nucleotide nih.govresearchgate.netnih.govnih.gov. This design aimed to provide greater metabolic stability, particularly within the biological environment of the airways nih.gov.

Preclinical investigations into the metabolic fate of this compound included assessments in various biological matrices. Studies evaluating the compound's stability in human and mouse liver microsomes indicated high metabolic stability researchgate.netgoogle.com. For instance, one study noted that the compound showed high metabolic stability in both human and mouse liver microsomes, suggesting its suitability for in vivo studies researchgate.net. Furthermore, assessment in the presence of human liver microsomes indicated that this compound was chemically and metabolically stable and did not substantially metabolize into compounds like ivacaftor, hydroxymethyl-ivacaftor, or ivacaftor-carboxylate google.com.

However, observations in other preclinical systems presented a more complex picture of this compound's metabolic profile. Ex vivo studies reported a half-life of 25 hours, which was significantly reduced to 3.5 hours upon the addition of ciliated endothelial cells to the culture rroij.com. This reduction in half-life was attributed to the activity of endothelial ectonucleotidases rroij.com.

A pharmacokinetic sub-study conducted in a clinical context, but providing data relevant to understanding metabolic degradation in vivo, revealed a relatively short half-life of 17 minutes in pulmonary tissue nih.govresearchgate.net. This finding was notably shorter than the half-life values predicted from earlier in vitro and ex vivo investigations nih.gov.

Mathematical modeling has been employed to understand the observed metabolic dynamics of this compound, particularly the difference between fast metabolism at high concentrations and slower metabolism at lower concentrations pnas.org. This model assumed competition between two enzymes for a single substrate and was trained on experimental measurements of this compound in normal human airway cells pnas.org. The model referenced ENPP enzymes as being known to metabolize this compound pnas.org.

The observed differences in metabolic stability across various preclinical and clinical settings highlight the influence of specific tissue environments and enzymatic activities on the degradation of this compound.

Summary of this compound Half-Life Observations in Preclinical/Clinical Contexts

ContextHalf-LifeNotesSource
Ex vivo25 hoursWithout ciliated endothelial cells rroij.com
Ex vivo3.5 hoursWith ciliated endothelial cells rroij.com
In vivo (Pulmonary tissue, clinical)17 minutesObserved in a pharmacokinetic sub-study nih.govresearchgate.net
In vitro (Liver Microsomes)High StabilityHuman and mouse liver microsomes researchgate.netgoogle.com

Advanced Research Methodologies and Computational Approaches

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are utilized to investigate the interactions between Denufosol and its target proteins, providing atomic-level details about binding events and conformational changes.

Computational docking analyses are employed to predict the binding orientation and affinity of this compound to its target receptors. Studies have investigated the interaction of this compound (identified as DB04983) with the SARS-CoV-2 main protease (Mpro) using docking simulations. This compound showed a favorable glide docking score of -11.884 kcal/mol when interacting with Mpro. nih.govresearchgate.netacs.org The analysis of binding interactions revealed that this compound forms strong hydrogen bonds with several amino acid residues in the Mpro active site, including Thr25, Thr26, Glu47, Asn142, Glu166, Gln189, and Thr190. nih.govnih.gov Hydrophobic interactions with residues such as His41, Met49, Ser139, Leu141, Asn142, Ser144, Cys145, His163, Leu167, Asp187, Arg188, and Gln189 also contribute to the stabilization of the this compound-Mpro complex. nih.govnih.gov

Here is a summary of docking scores for this compound and other compounds with SARS-CoV-2 Mpro:

CompoundGlide Docking Score (kcal/mol)
This compound-11.884
Cobicistat-12.31
Cangrelor-12.28
NADPH-10.303
Baicalein-11.154

Data Source: nih.govnih.gov

Molecular dynamics (MD) simulations are used to further explore the stability of the ligand-receptor complex and characterize the dynamic behavior and binding conformations of this compound over time. Following docking studies, MD simulations have been performed to assess the stability of this compound binding to Mpro and calculate binding free energies. nih.govresearchgate.netacs.org The MM-PBSA method applied to MD simulation trajectories yielded a binding free energy of -10.96 kcal/mol for this compound with Mpro, which was in agreement with dissociation constant values determined experimentally using surface plasmon resonance. nih.govresearchgate.netacs.orgacs.orgresearchgate.net MD simulations allow for the exploration of bioactive conformations and a comprehensive analysis of interactions within the binding site over the simulation period. acs.orgbiorxiv.org

Computational Docking Analyses of Ligand-Receptor Interactions

Mathematical Modeling of Biological Transport Phenomena

Mathematical modeling provides a framework to simulate the complex physiological processes influenced by this compound, particularly in the context of airway surface liquid homeostasis.

Dynamic mathematical models have been developed to describe the coupling of ion and water transport across epithelial layers, such as those in the airways. These models incorporate the activity of key ion channels like the epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR), which are crucial for maintaining fluid balance. pnas.orgpnas.orgnih.gov this compound, as a P2Y2 receptor agonist, influences these transport processes. royalsocietypublishing.orgnih.govatsjournals.orgdrugbank.comresearchgate.net Models have simulated the effects of this compound addition, demonstrating its role in activating P2Y2 receptors, which in turn can lead to decreased levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) and increased CFTR-dependent and independent secretions. royalsocietypublishing.orgnih.gov These models help to understand how this compound can potentially rehydrate airway surfaces by promoting chloride and water secretion and inhibiting sodium absorption. pnas.orgpnas.orgatsjournals.orgdrugbank.comresearchgate.net

Mathematical models specifically simulating airway surface liquid (ASL) homeostasis have been used to investigate the impact of this compound. These models integrate the dynamics of ion transport, purinergic signaling, and ASL height regulation. pnas.orgpnas.org Simulations have explored how this compound, by activating P2Y2 receptors, can influence ASL thickness. pnas.orgroyalsocietypublishing.orgnih.gov Studies using these models have predicted that this compound administration can increase ASL height, suggesting a potential therapeutic strategy for conditions characterized by dehydrated airways, such as cystic fibrosis. pnas.orgpnas.org The models can also be used to predict the effects of different administration strategies on receptor activation and ASL height. pnas.org

Dynamic Models of Ion and Water Transport Across Epithelia

Biochemical and Biophysical Characterization Methods

Biochemical and biophysical methods are essential for experimentally validating the interactions and effects predicted by computational models and for characterizing the properties of this compound and its targets. While the provided search results focus heavily on computational aspects and mathematical modeling related to this compound's mechanism of action via P2Y2 receptor agonism and its potential interaction with SARS-CoV-2 Mpro, biochemical and biophysical techniques are broadly used in drug discovery and characterization. Techniques such as enzyme activity assays and surface plasmon resonance (SPR) have been used to validate the inhibitory effects and determine the binding affinity of compounds, including this compound, to target proteins like SARS-CoV-2 Mpro. nih.govresearchgate.netacs.orgacs.orgresearchgate.net Electrophysiological characterization is also a key method for studying the effects of compounds like this compound on ion channels regulated by P2Y2 receptors. researchgate.net Biophysical characterization methods can also include techniques for assessing molecular interactions, protein structure, and stability.

Assays for Receptor Activation and Signal Transduction

Assays for receptor activation and signal transduction are crucial in understanding the mechanism of action of compounds like this compound, which primarily targets the P2Y2 receptor. This compound functions as a selective agonist for the P2Y2 receptor. nih.govdrugbank.comnih.gov Activation of P2Y2 receptors by agonists such as UTP or ATP leads to the stimulation of phospholipase C, which in turn results in increases in inositol (B14025) phosphates and the mobilization of intracellular Ca2+. eurekaselect.comguidetopharmacology.org This increase in intracellular calcium is a key step in the signal transduction pathway initiated by P2Y2 receptor activation. physiology.orgmdpi.com In the context of airway epithelia, this calcium increase stimulates chloride secretion through calcium-activated chloride channels (CaCCs). nih.govnih.gov

Studies evaluating the effect of calcium-mediated agonists like UTP or ATP on human bronchial epithelia have shown a significant increase in chloride transport, which is attributed to the calcium-dependent activation of a chloride channel distinct from CFTR. physiology.orgmdpi.com This response has been observed in both normal and CF patients, suggesting a CFTR-independent mechanism. physiology.orgmdpi.com this compound, as a P2Y2 receptor agonist, is designed to leverage this pathway to promote chloride secretion and enhance airway hydration. nih.govdrugbank.comnih.gov The EC50 value for this compound's activation of the P2Y2 receptor has been reported to be approximately 10 µM.

Electrophysiological Techniques for Ion Channel Current Measurement

Electrophysiological techniques are fundamental in assessing the function of ion channels and transporters that are modulated by compounds like this compound. These techniques, such as short-circuit current measurements and nasal potential difference measurements, allow for the direct measurement of ion transport across epithelial tissues. nih.govrespiratory-therapy.comresearchgate.net

This compound's mechanism of action involves increasing chloride secretion through calcium-activated chloride channels and inhibiting sodium absorption via the epithelial sodium channel (ENaC). nih.govnih.gov Electrophysiological studies have been used to demonstrate these effects. For instance, studies have shown that UTP, a physiological agonist of the P2Y2 receptor, can stimulate a chloride secretory response in CF tracheal epithelium via an increase in intracellular Ca2+. physiology.org This calcium increase is also known to inhibit Na+ absorption in various epithelia, including kidney and colonic epithelia, by inhibiting apical membrane Na+ channels (ENaC). physiology.org

In the context of this compound, electrophysiological measurements can confirm its ability to activate calcium-activated chloride channels and inhibit ENaC activity, thereby promoting ion and water transport across airway epithelia. nih.govnih.govunc.edu Studies using nasal potential difference measurements have been employed to evaluate chloride transport in clinical trials involving compounds aimed at addressing the ion transport defect in CF. respiratory-therapy.comcysticfibrosis.online These measurements can indicate changes in ion flow across the nasal epithelium, which serves as a surrogate for the airway epithelium. respiratory-therapy.com

In Silico Approaches for Investigating Novel Pharmacological Targets

In silico approaches, such as virtual screening and molecular docking, play an increasingly important role in identifying potential pharmacological targets and repurposing existing drugs for new indications. These computational methods can predict the binding affinity of compounds to target proteins and screen large libraries of molecules efficiently.

Virtual Screening and Drug Repurposing Studies for Other Biological Targets (e.g., viral proteases)

Virtual screening and drug repurposing studies have explored the potential of this compound to interact with biological targets beyond its primary indication, including viral proteases. The SARS-CoV-2 main protease (Mpro) is a critical enzyme for viral replication and has been identified as an attractive drug target for COVID-19. patsnap.comacs.org

In silico studies involving virtual screening of approved drug libraries against the SARS-CoV-2 Mpro have identified this compound (listed as DB04983) as a potential inhibitor. patsnap.comacs.orgresearchgate.net Molecular docking studies have shown that this compound exhibits a favorable glide docking score and MM-PBSA binding free energy when interacting with the Mpro enzyme. patsnap.comacs.orgnih.gov Specifically, this compound has been shown to interact with key amino acid residues in the active site of Mpro through hydrogen bonds and hydrophobic interactions. nih.gov

A study involving virtual screening of the ChEMBL library of FDA-approved drugs found that this compound showed a notable glide docking score of -11.884 kcal/mol and an MM-PBSA binding free energy of -10.96 kcal/mol against SARS-CoV-2 Mpro. patsnap.comacs.orgresearchgate.net While these computational findings suggest a potential interaction, in vitro biochemical validation is crucial to confirm inhibitory activity. In vitro testing of this compound against Mpro has been conducted, yielding an IC50 value of approximately 1.3 mM and a dissociation constant (Kd) of about 1.4 mM. acs.orgnih.gov These values, when compared to other tested compounds like Cobicistat (IC50 ~6.7 µM, Kd ~2.1 µM), indicate that while this compound shows some inhibitory effect in vitro, its potency against SARS-CoV-2 Mpro is considerably lower than that of other identified compounds. acs.orgnih.gov

These studies highlight the application of in silico methods in identifying potential new uses for existing drugs like this compound, although further research is required to determine the clinical relevance of these findings for viral infections.

Theoretical and Mechanistic Implications of Denufosol Research

Denufosol as a Tool for Elucidating Purinergic Receptor Biology and Function

This compound, a selective P2Y2 receptor agonist, has served as a critical pharmacological tool for exploring the intricacies of purinergic signaling. drugbank.comnih.govmedkoo.com The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is abundantly expressed on the luminal surface of polarized epithelial cells, including those lining the respiratory tract. researchgate.netopentargets.orgwikipedia.org Research utilizing this compound has helped to delineate the downstream signaling cascades initiated by P2Y2 receptor activation.

Key findings from studies involving this compound and other P2Y2 agonists include:

Activation of Alternative Ion Channels: this compound's primary mechanism involves activating an alternative, non-CFTR chloride channel, now understood to be a calcium-activated chloride channel (CaCC), such as TMEM16A. nih.govmedkoo.complos.orgersnet.orguspharmacist.com This activation is mediated by an increase in intracellular calcium levels following P2Y2 receptor stimulation. ersnet.orgmdpi.comturkjps.org

Modulation of Sodium Absorption: P2Y2 receptor activation by this compound not only stimulates chloride secretion but also inhibits the epithelial sodium channel (ENaC). drugbank.comnih.govthoracic.orgatsjournals.orgatsjournals.orgnih.gov This dual action enhances the electrochemical driving force for chloride and water secretion.

Stimulation of Ciliary Beat Frequency: this compound has been shown to increase the frequency of ciliary beating, a crucial component of mucociliary clearance. drugbank.comnih.govthoracic.orgatsjournals.orgatsjournals.org

Induction of Mucin and Surfactant Release: Activation of P2Y2 receptors can also stimulate the secretion of mucin and the release of surfactant from alveolar type II cells. drugbank.comuspharmacist.com

The study of this compound has underscored the importance of the P2Y2 receptor as a key regulator of multiple functions within airway epithelia, all contributing to the maintenance of mucosal hydration and clearance. nih.govatsjournals.org However, the clinical outcomes of this compound have also revealed complexities in purinergic signaling, such as receptor desensitization and the potential for increased mucus secretion, which can complicate therapeutic strategies. mdpi.comatsjournals.org The compound's development highlighted the challenge of translating in vitro findings, where it effectively increased airway epithelial chloride efflux, to in vivo clinical benefit. mdpi.com This has prompted further investigation into more specific modulators of downstream targets like TMEM16A to avoid the broad effects of global calcium elevation. mdpi.comatsjournals.orgfrontiersin.org

Mechanistic Actions of this compound via P2Y2 Receptor Activation
Mechanistic ActionDescriptionPrimary Downstream Effect
Activation of CaCCStimulates calcium-activated chloride channels (e.g., TMEM16A) independent of CFTR. nih.govplos.orgmdpi.comIncreases chloride and water secretion to the epithelial surface. drugbank.comturkjps.org
Inhibition of ENaCDownregulates the activity of the epithelial sodium channel. drugbank.comnih.govnih.govReduces sodium and water absorption from the airway surface liquid. nih.gov
Stimulation of Ciliary BeatIncreases the frequency of ciliary movement. drugbank.comthoracic.orgatsjournals.orgEnhances the mechanical clearance of mucus. mdpi.com
Stimulation of SecretionsPromotes the release of mucin and surfactant. drugbank.comuspharmacist.comContributes to the composition and properties of the airway surface liquid.

Conceptual Frameworks for Bypassing Primary Ion Channel Defects in Epithelial Pathophysiology

The research and development of this compound were founded on a pivotal conceptual framework: bypassing the primary genetic defect in diseases like cystic fibrosis (CF) by activating alternative cellular pathways. nih.govnih.gov In CF, the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel is dysfunctional. medkoo.comopenaccessjournals.com The this compound strategy aimed to compensate for this by activating a different, CFTR-independent chloride channel. plos.orgatsjournals.orgbiosynth.com

This approach has significantly influenced the conceptualization of therapies for epithelial channelopathies:

The "Alternative Channel" Hypothesis: The core idea is that even if the primary channel (CFTR) is defective, activating other ion channels can restore a degree of normal physiological function, such as epithelial fluid secretion. openaccessjournals.comnih.gov this compound's target, the P2Y2 receptor, initiates a cascade that opens calcium-activated chloride channels (CaCCs), providing an alternative route for chloride ions to exit the cell. ersnet.orgmdpi.comthoracic.orgatsjournals.orgrroij.com

Genotype-Independent Therapy: A major theoretical advantage of this bypass strategy is its potential applicability to all patients with a particular disease, regardless of the specific mutation causing the primary defect. thoracic.orgatsjournals.orgnih.govrroij.com Since this compound's mechanism does not rely on a functional CFTR protein, it was investigated as a treatment for all CF patients. medkoo.com

Multi-Modal Action: The ideal bypass therapy would, like this compound, have multiple beneficial actions. This compound was designed to not only increase chloride secretion but also to inhibit sodium absorption and increase ciliary beat frequency, collectively enhancing mucociliary clearance. drugbank.comthoracic.orgatsjournals.orgatsjournals.org

The clinical trial results for this compound, while ultimately not leading to its approval, provided crucial lessons. The failure to achieve primary endpoints suggested that simply activating a bypass pathway might be insufficient or could have unintended consequences. mdpi.comopenaccessjournals.com For instance, the global increase in intracellular calcium stimulated by this compound might also lead to unwanted effects like increased goblet cell exocytosis and mucus secretion, potentially counteracting the benefits of hydration. mdpi.comfrontiersin.org This has led to a refinement of the conceptual framework, emphasizing the need for more targeted activation of specific channels like TMEM16A, potentially avoiding the widespread and sometimes counterproductive effects of upstream receptor activation. mdpi.comatsjournals.org

Contribution to the Understanding of Epithelial Fluid Homeostasis and Mucociliary Dynamics

This compound research has profoundly contributed to the scientific understanding of how epithelial tissues, particularly in the airways, manage fluid balance and propel mucus. The compound's mechanism of action directly engages the systems responsible for maintaining the airway surface liquid (ASL), a thin layer of fluid essential for ciliary function and mucus clearance. atsjournals.orgucalgary.caatsjournals.org

Key contributions include:

Role of Purinergic Signaling in ASL Homeostasis: Studies with this compound and other purinergic agonists have solidified the concept that extracellular nucleotides are key regulators of ASL volume. pnas.orgpnas.org These molecules act as signals that report on the state of the airway surface; for example, mechanical stresses like increased mucus viscosity can trigger ATP release, which then stimulates P2Y2 receptors to increase fluid secretion and restore hydration. pnas.org Mathematical models based on these principles have been developed to simulate ASL dynamics. pnas.orgpnas.org

Interplay of Ion Transport Pathways: this compound's dual effect on chloride secretion and sodium absorption highlights the tightly coupled nature of these transport processes in determining net fluid movement across the epithelium. drugbank.comresearchgate.netnih.govthoracic.orgatsjournals.orgatsjournals.org Activating P2Y2 receptors effectively shifts the balance from absorption to secretion, thereby hydrating the mucosal surface. drugbank.comnih.gov

Integrated Mucociliary Clearance Mechanisms: The research demonstrated that mucociliary clearance is not just about ion and water transport but is an integrated process involving ciliary motion and mucus properties. drugbank.comnih.gov By showing that a single agonist, this compound, could influence ion transport, ciliary beat, and mucin secretion, the research underscored the coordinated regulation of these components through purinergic signaling. drugbank.comuspharmacist.comatsjournals.org

Q & A

Q. What is the molecular mechanism by which Denufosol modulates chloride transport in cystic fibrosis (CF) airway epithelia?

this compound, a P2Y₂ receptor agonist, activates purinergic signaling by binding to apical P2Y₂ receptors on airway epithelial cells. This triggers phospholipase C-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and increasing intracellular Ca²⁺. Elevated Ca²⁺ activates calcium-sensitive chloride channels (CaCCs), bypassing the defective CFTR channel in CF patients. Concurrently, PIP₂ depletion inhibits the epithelial sodium channel (ENaC), reducing Na⁺ absorption and improving airway surface liquid (ASL) hydration . In vitro models using CF bronchial epithelial cultures demonstrated increased chloride secretion and mucociliary clearance .

Q. What in vitro and preclinical models are most relevant for evaluating this compound’s efficacy?

Primary human bronchial epithelial (HBE) cell cultures from CF patients are the gold standard for assessing ion transport and ASL height. Electrophysiological measurements (e.g., Ussing chamber) quantify chloride secretion and sodium absorption. Preclinical CF mouse models, though lacking spontaneous lung disease, are used to study pharmacokinetics and mucociliary clearance via biomarkers like DTPA aerosol retention . Co-administration with hypertonic saline or DNase has been tested to evaluate synergistic effects on mucus viscosity .

Q. How were early-phase clinical trials designed to assess this compound’s safety and efficacy?

Phase I trials focused on safety and tolerability in healthy volunteers and CF patients, using spirometry (FEV₁) and adverse event monitoring. Phase II trials employed randomized, placebo-controlled designs with endpoints including FEV₁ change, mucociliary clearance rates (measured via radiolabeled tracer retention), and sputum biomarkers. The TIGER-1 trial (Phase III) stratified patients by baseline FEV₁ (>75% predicted) and used a 60 mg t.i.d. regimen via Pari LC Star nebulizer. Substudies analyzed pharmacokinetics (e.g., plasma half-life: ~17 minutes) and receptor desensitization .

Advanced Research Questions

Q. Why did this compound fail in Phase III trials despite promising Phase II results?

The TIGER-2 trial (Phase III) failed to replicate TIGER-1’s FEV₁ improvements due to several factors:

  • Pharmacokinetic Limitations : The short half-life (17 minutes) led to transient receptor activation, insufficient for sustained CaCC stimulation .
  • Endpoint Selection : FEV₁ improvement may not capture long-term decline mitigation. Post-hoc analyses suggested lung function stabilization rather than enhancement .
  • Receptor Desensitization : Chronic P2Y₂ activation downregulated signaling pathways, reducing efficacy over time .
  • Population Heterogeneity : Patients with advanced disease (FEV₁ <75%) showed minimal response, highlighting the need for early intervention .

Q. What methodological approaches can address this compound’s pharmacokinetic limitations?

  • Nebulizer Optimization : Pari eFlow® or vibrating mesh nebulizers could enhance aerosol delivery efficiency compared to the Pari LC Star .
  • Dosing Interval Adjustments : Shorter intervals (e.g., q.i.d.) or sustained-release formulations might counteract rapid clearance .
  • Biomarker-Driven Dosing : Real-time ASL pH or viscosity monitoring could personalize dosing .
  • Combination Therapies : Co-administration with ENaC inhibitors (e.g., amiloride) or CFTR modulators may amplify ASL hydration .

Q. How can contradictory data between in vitro and clinical outcomes be reconciled?

In vitro models (e.g., HBE cells) lack the complex mucus dynamics and inflammation of CF airways. To bridge this gap:

  • Advanced 3D Models : Air-liquid interface cultures with Pseudomonas aeruginosa biofilms better mimic in vivo conditions .
  • Imaging Techniques : Confocal microscopy quantifies ASL height and ciliary beat frequency in real time .
  • Translational Biomarkers : DTPA clearance rates and sputum IL-8 levels correlate preclinical and clinical efficacy .

Q. What lessons from this compound’s development inform future CF therapeutic design?

  • Early Pharmacodynamic Profiling : Preclinical studies must assess receptor desensitization and pharmacokinetics in disease-relevant models .
  • Adaptive Trial Designs : Seamless Phase II/III trials with biomarker enrichment (e.g., FEV₁ >80%) can optimize patient selection .
  • Post-Hoc Analysis Rigor : Secondary endpoints (e.g., exacerbation rates) may reveal efficacy masked by primary endpoint limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.